1H-Perfluorohex-1-ene
Overview
Description
1H-Perfluorohex-1-ene, also known as dodecafluoro-1-hexene, is a perfluorinated compound with the molecular formula C6F12. It is characterized by the presence of a double bond between the first and second carbon atoms, with all hydrogen atoms replaced by fluorine atoms. This compound is notable for its high thermal and chemical stability, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Perfluorohex-1-ene can be synthesized through the radical polymerization of perfluorinated monomers. One method involves the use of ultrahigh pressure (15-16 thousand atmospheres) and temperatures ranging from 180-240°C. The monomer, CF2=CF-(CF2)3–CF3, is polymerized in the presence of a perfluorinated peroxide initiator based on pentafluorobenzoic acid .
Industrial Production Methods: The industrial production of this compound typically involves the distillation of the monomer in an argon atmosphere to remove dissolved oxygen, which inhibits radical polymerization. The polymerization process is carried out in Teflon ampoules within cylinder-piston molds .
Chemical Reactions Analysis
Types of Reactions: 1H-Perfluorohex-1-ene undergoes various chemical reactions, including:
Radical Polymerization: This reaction is facilitated by the presence of a double bond, allowing the formation of homopolymers under ultrahigh pressure conditions.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions, although this is less common due to the strong C-F bonds.
Common Reagents and Conditions:
Radical Polymerization: Perfluorinated peroxide initiators are commonly used to initiate the polymerization process.
Substitution Reactions: Strong nucleophiles and specific catalysts are required to break the C-F bonds and introduce new functional groups.
Major Products Formed:
Scientific Research Applications
1H-Perfluorohex-1-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Perfluorohex-1-ene primarily involves radical polymerization. The double bond in the compound allows for the formation of radicals, which then propagate to form long polymer chains. The perfluorinated nature of the compound contributes to its high stability and resistance to degradation .
Comparison with Similar Compounds
Perfluorostyrene: Another perfluorinated compound with a double bond, but with a different structure and polymerization behavior.
Perfluoroisopropyl Vinyl Ether: Similar in its perfluorinated nature but differs in its ether functional group and polymerization characteristics.
Hexafluoropropylene: A simpler perfluorinated olefin that also undergoes radical polymerization but with different properties and applications.
Uniqueness: 1H-Perfluorohex-1-ene is unique due to its specific structure, which allows for the formation of partially crystalline homopolymers with high thermal and chemical stability. Its ability to form films and its solubility in perfluorinated solvents further distinguish it from other similar compounds .
Properties
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWZRARCMLNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895218 | |
Record name | 1-(1,2-Difluoroethenyl)perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66249-21-6 | |
Record name | 1-(1,2-Difluoroethenyl)perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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